N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide
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Overview
Description
N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both furan and aniline moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with 4-methylaniline in the presence of a coupling agent. One common method employs 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature . This reaction yields the desired compound with high purity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, greener synthesis methods, such as electrosynthesis, are being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and organoboron reagents are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, molecular docking studies have shown that similar compounds can inhibit cyclooxygenase-2 (COX-2) protein, suggesting potential anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-(5-(3,4-dichlorophenyl)furan-2-yl)methylideneamino]-2-(4-methylanilino)acetamide
- N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide
Uniqueness
N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide is unique due to its specific combination of furan and aniline moieties, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(Z)-(5-bromofuran-2-yl)methylideneamino]-2-(4-methylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-10-2-4-11(5-3-10)16-9-14(19)18-17-8-12-6-7-13(15)20-12/h2-8,16H,9H2,1H3,(H,18,19)/b17-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBPWXIKMOTXAT-IUXPMGMMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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